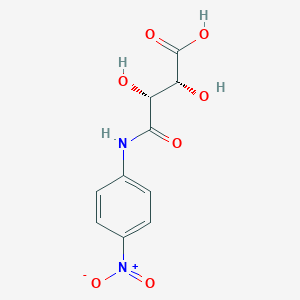
(+)-4'-Nitrotartranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-4’-Nitrotartranilic acid: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a tartranilic acid backbone
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Tartranilic Acid: The preparation of (+)-4’-Nitrotartranilic acid typically involves the nitration of tartranilic acid. This process is carried out by treating tartranilic acid with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions. The reaction yields (+)-4’-Nitrotartranilic acid as the primary product.
Purification: The crude product obtained from the nitration reaction is purified through recrystallization using solvents such as ethanol or water to obtain pure (+)-4’-Nitrotartranilic acid.
Industrial Production Methods: Industrial production of (+)-4’-Nitrotartranilic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions:
Reduction: (+)-4’-Nitrotartranilic acid can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2). Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The amino group (-NH2) in (+)-4’-Nitrotartranilic acid can participate in substitution reactions. For example, it can react with acyl chlorides to form amides or with sulfonyl chlorides to form sulfonamides.
Oxidation: The compound can also undergo oxidation reactions, where the amino group (-NH2) is oxidized to a nitroso group (-NO) or a nitro group (-NO2) under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Acyl chlorides, sulfonyl chlorides.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed:
Reduction: (+)-4’-Aminotartranilic acid.
Substitution: Amides, sulfonamides.
Oxidation: Nitroso derivatives, further nitrated products.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitro and amino groups on biological systems.
Medicine:
Drug Development: (+)-4’-Nitrotartranilic acid and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Dye Manufacturing: The compound is used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
作用机制
The mechanism of action of (+)-4’-Nitrotartranilic acid involves its interaction with specific molecular targets. The nitro group (-NO2) and amino group (-NH2) play crucial roles in its reactivity and interactions. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
相似化合物的比较
4-Nitroaniline: Similar structure with a nitro group and an amino group attached to a benzene ring.
4-Aminobenzoic Acid: Contains an amino group and a carboxylic acid group attached to a benzene ring.
4-Nitrobenzoic Acid: Contains a nitro group and a carboxylic acid group attached to a benzene ring.
Uniqueness: (+)-4’-Nitrotartranilic acid is unique due to the presence of both a nitro group and an amino group on a tartranilic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2,3-dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFXRDWAWAUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)
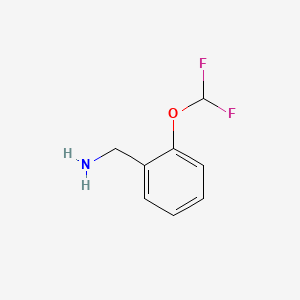
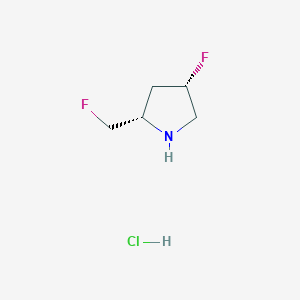
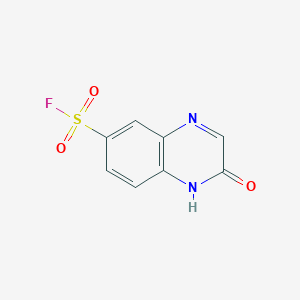
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)
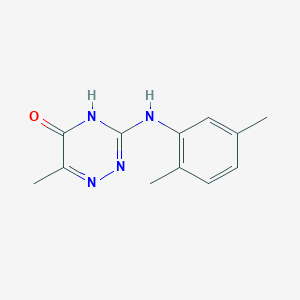
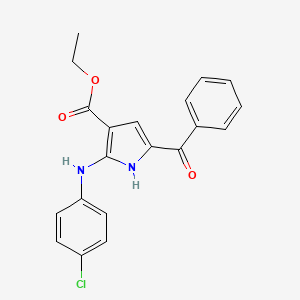
![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)
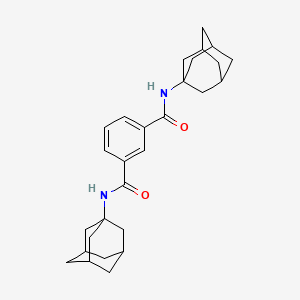
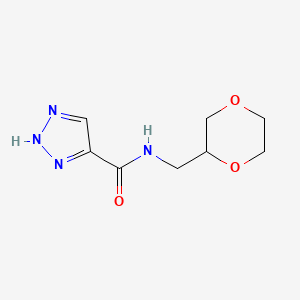
![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)
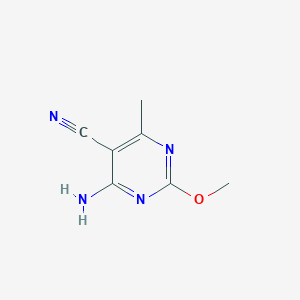
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)
